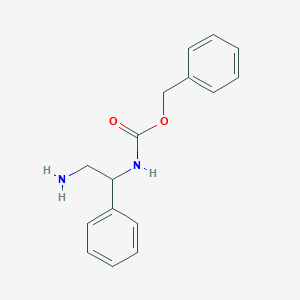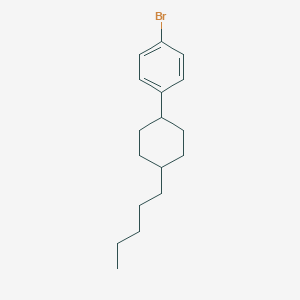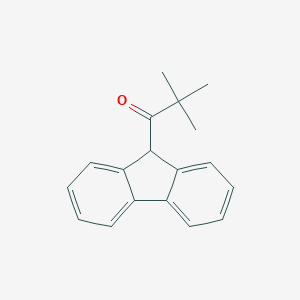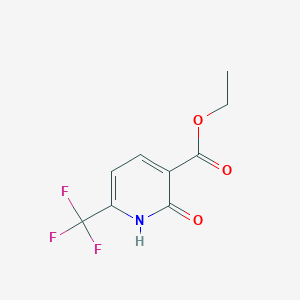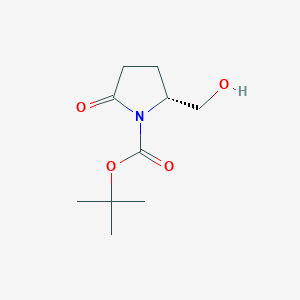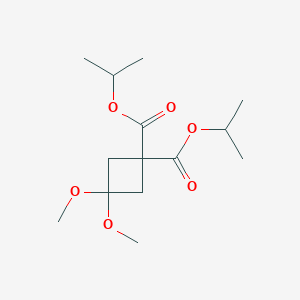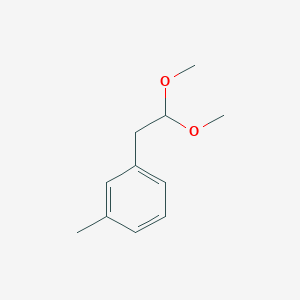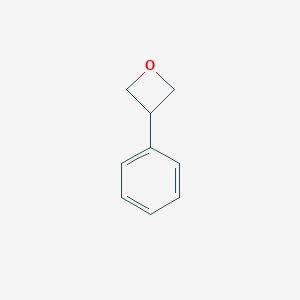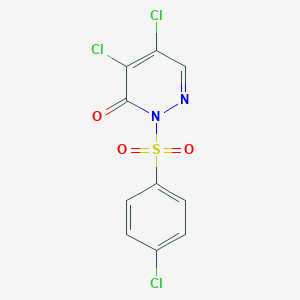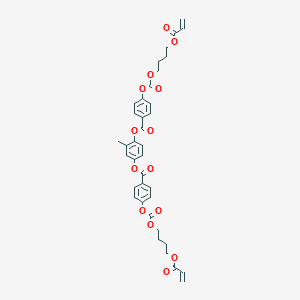
2-(2-Piperazin-1-ylethoxy)acetamide
Overview
Description
2-(2-Piperazin-1-ylethoxy)acetamide, also known as PEAA, is a chemical compound with potential applications in scientific research. It is a derivative of piperazine and has been synthesized using various methods. In
Mechanism Of Action
The mechanism of action of 2-(2-Piperazin-1-ylethoxy)acetamide is not fully understood. However, it has been suggested that it may act as a chelating agent, binding to metal ions and preventing their harmful effects. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to inhibit the activity of certain enzymes, leading to apoptosis in cancer cells.
Biochemical And Physiological Effects
2-(2-Piperazin-1-ylethoxy)acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has been found to have antioxidant properties and may help protect against oxidative stress. 2-(2-Piperazin-1-ylethoxy)acetamide has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-(2-Piperazin-1-ylethoxy)acetamide has several advantages for lab experiments, including its ability to penetrate the blood-brain barrier and its low toxicity. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and potential side effects.
Future Directions
There are several future directions for research on 2-(2-Piperazin-1-ylethoxy)acetamide. One area of interest is its potential use in drug delivery systems for the treatment of neurological disorders. Further investigation into its anticancer properties and mechanism of action is also needed. Additionally, research on the development of imaging agents for the diagnosis of Alzheimer's disease using 2-(2-Piperazin-1-ylethoxy)acetamide is ongoing.
Scientific Research Applications
2-(2-Piperazin-1-ylethoxy)acetamide has been studied for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. It has also been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. 2-(2-Piperazin-1-ylethoxy)acetamide has also been used in the development of imaging agents for the diagnosis of Alzheimer's disease.
properties
CAS RN |
197968-56-2 |
|---|---|
Product Name |
2-(2-Piperazin-1-ylethoxy)acetamide |
Molecular Formula |
C8H17N3O2 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(2-piperazin-1-ylethoxy)acetamide |
InChI |
InChI=1S/C8H17N3O2/c9-8(12)7-13-6-5-11-3-1-10-2-4-11/h10H,1-7H2,(H2,9,12) |
InChI Key |
YBFVLFFNIMSQBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCOCC(=O)N |
Canonical SMILES |
C1CN(CCN1)CCOCC(=O)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

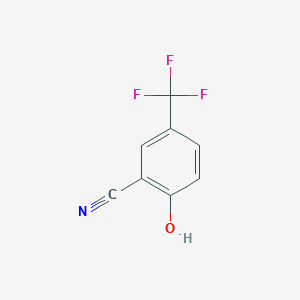
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
